3,4-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide
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Description
Scientific Research Applications
Anticonvulsant Activity Research on benzamides, including derivatives similar to 3,4-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide, has demonstrated potential anticonvulsant properties. A study highlighted the synthesis of a series of benzamides, which were evaluated for their efficacy in anticonvulsant activity. Although not directly mentioning the specific compound , this research suggests that structural analogs have been found either equipotent with or more potent than phenytoin in maximal electroshock (MES) and pentylenetetrazol (MET) screens for anticonvulsant activity (Mussoi et al., 1996).
Molecular Aggregation Influenced by Fluorine Another study focusing on the influence of fluorine in molecular aggregation discussed short C–H⋯F interactions involving difluorobenzene groups. It reported on a variety of N-(difluorophenyl)benzamides and their ability to aggregate via intermolecular interactions, highlighting the role of fluorine in facilitating shorter contacts than typically expected. This research indicates the importance of fluorine atoms in the chemical behavior of compounds like 3,4-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide and their potential implications in designing molecules with specific aggregation properties (Mocilac et al., 2016).
Antipathogenic Activity Research on thiourea derivatives, which share structural similarities with benzamides, indicated significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings could suggest potential pathways for the development of antimicrobial agents using structurally related compounds, pointing towards an application area for 3,4-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide in antimicrobial and antibiofilm research (Limban et al., 2011).
Synthetic Applications in Polymer Science A study on the chain-growth polycondensation for well-defined aramides, including block copolymer synthesis, reveals the utility of benzamide derivatives in creating polymers with specific characteristics. Although the direct application to 3,4-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is not mentioned, this research underscores the role such compounds can play in advanced material science, particularly in synthesizing polymers with low polydispersity and defined molecular weights (Yokozawa et al., 2002).
properties
IUPAC Name |
3,4-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O/c21-18-8-7-16(15-19(18)22)20(26)23-9-4-10-24-11-13-25(14-12-24)17-5-2-1-3-6-17/h1-3,5-8,15H,4,9-14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTDVWKVEIYUJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.